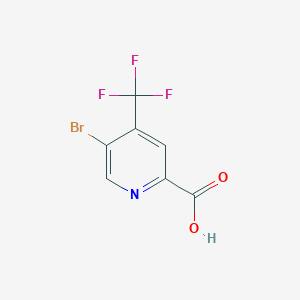
5-Bromo-4-(trifluoromethyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(trifluoromethyl)picolinic acid: is an organic compound with the molecular formula C7H3BrF3NO2 It is a derivative of picolinic acid, where the bromine atom is positioned at the 5th carbon and the trifluoromethyl group at the 4th carbon of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(trifluoromethyl)picolinic acid typically involves the bromination of 4-(trifluoromethyl)picolinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-4-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Formation of 5-substituted derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or amines.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4-(trifluoromethyl)picolinic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its unique functional groups make it a valuable intermediate in the synthesis of heterocyclic compounds.
Biology: In biological research, this compound can be used to study the interactions of brominated and fluorinated aromatic compounds with biological macromolecules. It may also serve as a ligand in the formation of metal complexes for biochemical studies.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, including the development of new drugs with enhanced pharmacological properties. Its structural features may contribute to the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Picolinic Acid: A parent compound with a carboxylic acid group at the 2-position of the pyridine ring.
5-Bromopicolinic Acid: A derivative with a bromine atom at the 5th position.
4-(Trifluoromethyl)picolinic Acid: A derivative with a trifluoromethyl group at the 4th position.
Comparison: 5-Bromo-4-(trifluoromethyl)picolinic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric effects. These modifications can enhance the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in synthetic chemistry. Its dual functionalization also allows for diverse applications in various fields, distinguishing it from other picolinic acid derivatives.
Propriétés
Formule moléculaire |
C7H3BrF3NO2 |
|---|---|
Poids moléculaire |
270.00 g/mol |
Nom IUPAC |
5-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-12-5(6(13)14)1-3(4)7(9,10)11/h1-2H,(H,13,14) |
Clé InChI |
ZWBBAAXDJRGXPC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1C(=O)O)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


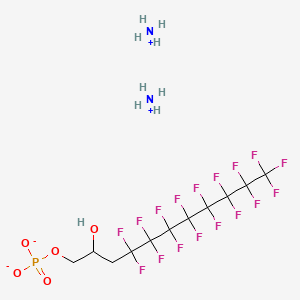
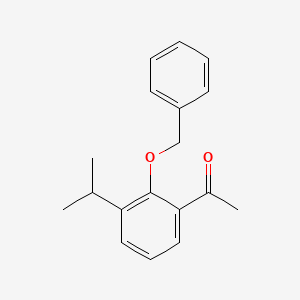
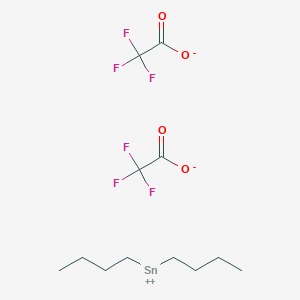
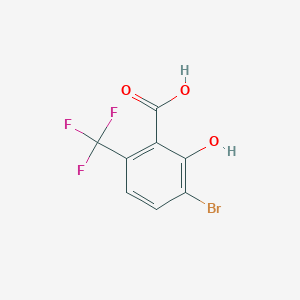
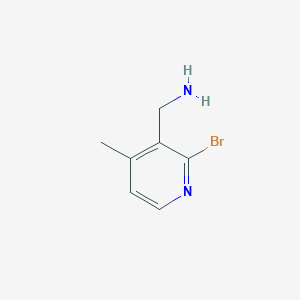
![(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride](/img/structure/B12847654.png)
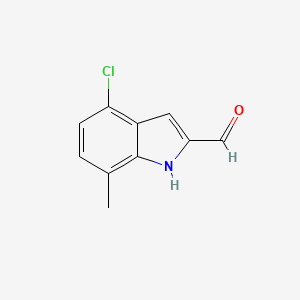
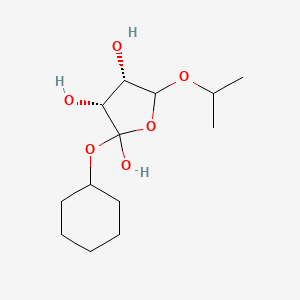
![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
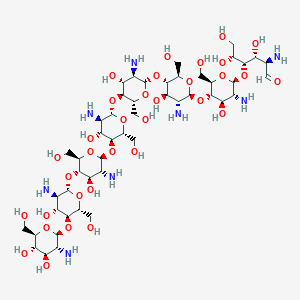
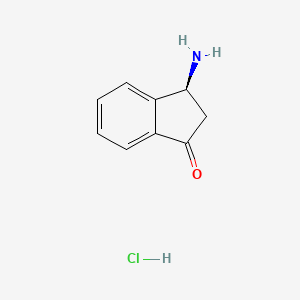

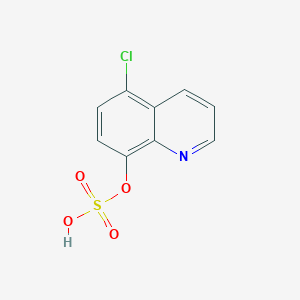
![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)
